Cas no 2000757-28-6 (N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide)

N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide is a specialized heterocyclic compound featuring a 1,2-oxazole core substituted with a carboxamide group and a cyanomethyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both the oxazole ring and the nitrile functionality enhances its versatility in cyclization and functionalization reactions. Its well-defined molecular framework allows for precise modifications, facilitating applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability and compatibility with various reaction conditions further underscore its utility in synthetic workflows.
N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide structure
2000757-28-6 structure
Product Name:N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide
CAS No:2000757-28-6
MF:C7H7N3O2
MW:165.149380922318
CID:5409052
PubChem ID:137927322
Update Time:2025-10-28

N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2000757-28-6
    • N-(Cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide
    • Z2429431116
    • EN300-3155464
    • N-(Cyanomethyl)-3-methyl-4-isoxazolecarboxamide
    • N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide
    • Inchi: 1S/C7H7N3O2/c1-5-6(4-12-10-5)7(11)9-3-2-8/h4H,3H2,1H3,(H,9,11)
    • InChI Key: SDXIDBLPTUKHBX-UHFFFAOYSA-N
    • SMILES: O1C=C(C(NCC#N)=O)C(C)=N1

Computed Properties

  • Exact Mass: 165.053826475g/mol
  • Monoisotopic Mass: 165.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • Density: 1.251±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 413.1±40.0 °C(Predicted)
  • pka: 11.37±0.46(Predicted)

N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide Pricemore >>

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Additional information on N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide

N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide: A Comprehensive Overview

N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide (CAS No. 2000757-28-6) is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a cyanomethyl group attached to a 1,2-oxazole ring. The 1,2-oxazole moiety is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, making it a versatile building block for various chemical applications.

The synthesis of N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide involves a series of well-established organic reactions. The starting material is typically a substituted oxazole derivative, which undergoes nucleophilic substitution or condensation reactions to introduce the cyanomethyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.

One of the most promising applications of N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide lies in its use as a precursor for advanced materials. Researchers have explored its potential in the development of high-performance polymers and coatings. For instance, studies published in the Journal of Polymer Science demonstrate that this compound can be polymerized to form materials with exceptional thermal stability and mechanical properties. These materials are being considered for use in aerospace and automotive industries.

In addition to its role in materials science, N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has shown potential in pharmaceutical research. Its ability to act as a bioisostere for certain drug molecules makes it a valuable tool in drug design. Recent studies have highlighted its role in inhibiting specific enzymes associated with neurodegenerative diseases. This has led to increased interest in exploring its pharmacokinetic properties and toxicity profiles.

The environmental impact of N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide is another area of active research. Studies conducted by environmental chemists have focused on its biodegradation pathways and potential accumulation in ecosystems. Preliminary results suggest that the compound undergoes rapid hydrolysis under aerobic conditions, reducing its persistence in the environment. However, further research is needed to fully understand its long-term ecological effects.

From a manufacturing perspective, the production of N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide has been optimized through green chemistry principles. The adoption of solvent-free reaction conditions and recycling strategies has significantly reduced waste generation during synthesis. These advancements align with global efforts to promote sustainable chemical practices.

In conclusion, N-(cyanomethyl)-3-methyl-1,2-oxazole-4-carboxamide (CAS No. 2000757-28-) is a multifaceted compound with applications spanning materials science, pharmaceuticals, and environmental chemistry. Its unique structure and versatile reactivity make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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